molecular formula C13H17F2N3O B13716502 3-Amino-4-(4,4-difluoropiperidin-1-yl)-N-methylbenzamide

3-Amino-4-(4,4-difluoropiperidin-1-yl)-N-methylbenzamide

Katalognummer: B13716502
Molekulargewicht: 269.29 g/mol
InChI-Schlüssel: WFPBSQAYFLEYCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-4-(4,4-difluoropiperidin-1-yl)-N-methylbenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core substituted with an amino group and a difluoropiperidinyl moiety, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(4,4-difluoropiperidin-1-yl)-N-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting 4,4-difluoropiperidine with appropriate reagents under controlled conditions.

    Amination: The amino group is introduced through a nucleophilic substitution reaction.

    Benzamide Formation: The final step involves the formation of the benzamide core by reacting the intermediate with N-methylbenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-4-(4,4-difluoropiperidin-1-yl)-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The difluoropiperidinyl moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

3-Amino-4-(4,4-difluoropiperidin-1-yl)-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Amino-4-(4,4-difluoropiperidin-1-yl)-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Amino-4-(4,4-difluoropiperidin-1-yl)benzenesulfonamide
  • Ethyl 3-amino-4-(4,4-difluoropiperidin-1-yl)benzoate

Uniqueness

3-Amino-4-(4,4-difluoropiperidin-1-yl)-N-methylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its difluoropiperidinyl moiety and benzamide core make it particularly versatile for various applications, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C13H17F2N3O

Molekulargewicht

269.29 g/mol

IUPAC-Name

3-amino-4-(4,4-difluoropiperidin-1-yl)-N-methylbenzamide

InChI

InChI=1S/C13H17F2N3O/c1-17-12(19)9-2-3-11(10(16)8-9)18-6-4-13(14,15)5-7-18/h2-3,8H,4-7,16H2,1H3,(H,17,19)

InChI-Schlüssel

WFPBSQAYFLEYCG-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=CC(=C(C=C1)N2CCC(CC2)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.